molecular formula C19H25N3O2 B12770965 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- CAS No. 88442-92-6

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)-

Cat. No.: B12770965
CAS No.: 88442-92-6
M. Wt: 327.4 g/mol
InChI Key: HAYBIUYGYQDHDC-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- is a complex organic compound that features a piperazine ring and a pyrrolo(1,2-a)(4,1)benzoxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazineethanol, 4-(4H,6H-pyrrolo(1,2-a)(4,1)benzoxazepin-1-ylmethyl)- is unique due to its specific combination of the piperazine and pyrrolo(1,2-a)(4,1)benzoxazepine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

88442-92-6

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-(4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-1-ylmethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C19H25N3O2/c23-12-11-20-7-9-21(10-8-20)13-17-5-6-18-15-24-14-16-3-1-2-4-19(16)22(17)18/h1-6,23H,7-15H2

InChI Key

HAYBIUYGYQDHDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C3N2C4=CC=CC=C4COC3

Origin of Product

United States

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